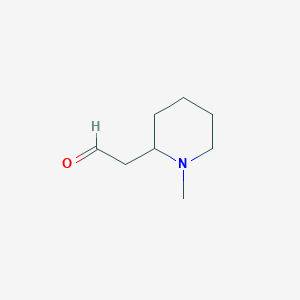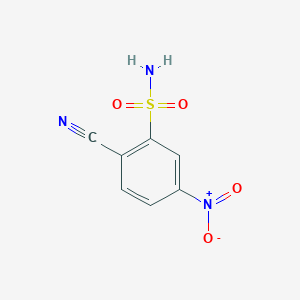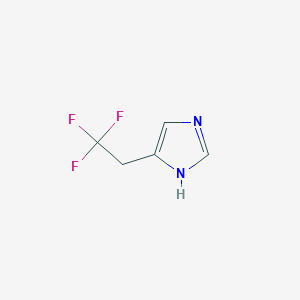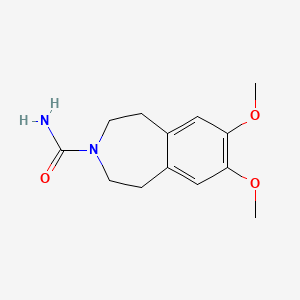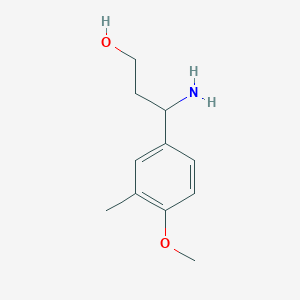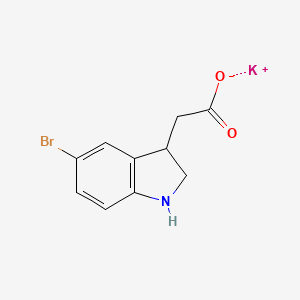
potassium2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate is a chemical compound with the molecular formula C10H9BrKNO2 and a molecular weight of 294.19 g/mol . This compound is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known for their diverse biological and clinical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve good yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide (NaN3) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-acetic acid derivatives, while reduction could produce indoline derivatives.
Wissenschaftliche Forschungsanwendungen
Potassium 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of potassium 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with enzymes and receptors involved in cell signaling and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
5-Bromoindole: A precursor in the synthesis of potassium 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate.
Indoline derivatives: Compounds with a reduced indole ring.
Uniqueness
Potassium 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate is unique due to its specific bromination and potassium acetate substitution, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H9BrKNO2 |
|---|---|
Molekulargewicht |
294.19 g/mol |
IUPAC-Name |
potassium;2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C10H10BrNO2.K/c11-7-1-2-9-8(4-7)6(5-12-9)3-10(13)14;/h1-2,4,6,12H,3,5H2,(H,13,14);/q;+1/p-1 |
InChI-Schlüssel |
IELJWSVOZZFCJB-UHFFFAOYSA-M |
Kanonische SMILES |
C1C(C2=C(N1)C=CC(=C2)Br)CC(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(tert-butoxy)carbonyl]-3-(1H-pyrazol-1-yl)azetidine-3-carboxylic acid](/img/structure/B13593230.png)
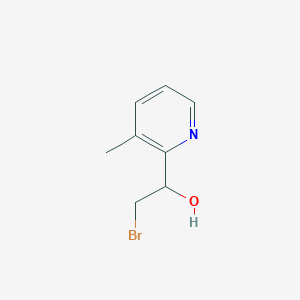


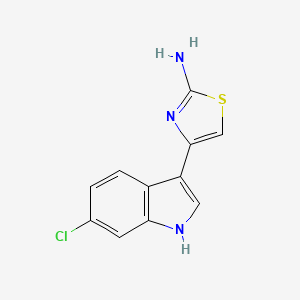
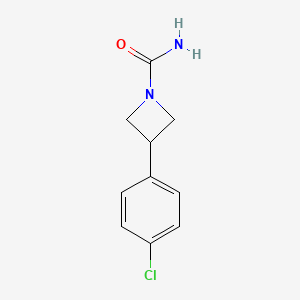
![1-[(3-Chloro-2-methoxyphenyl)methyl]piperazine](/img/structure/B13593262.png)
